molecular formula C21H36O10 B1660848 Neryl arabinofuranosyl-glucoside CAS No. 84534-32-7

Neryl arabinofuranosyl-glucoside

Cat. No.: B1660848
CAS No.: 84534-32-7
M. Wt: 448.5 g/mol
InChI Key: AWDKYYYAAQQLEF-XRSPUIAPSA-N
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Description

Neryl arabinofuranosyl-glucoside is a terpene glycoside, a class of organic compounds known for containing a carbohydrate moiety glycosidically bound to a terpene backbone This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a terpene unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neryl arabinofuranosyl-glucoside typically involves the glycosylation of neryl alcohol with arabinofuranosyl and glucosyl donors. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of this compound may involve microbial fermentation processes, where specific strains of microorganisms are used to produce the compound. Filamentous fungi and yeast are common hosts due to their strong protein secretion abilities . The production process is optimized for high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Neryl arabinofuranosyl-glucoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bonds in the terpene unit can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products

Scientific Research Applications

Neryl arabinofuranosyl-glucoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Neryl arabinofuranosyl-glucoside involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activities, particularly those involved in glycosidic bond cleavage and terpene metabolism. The compound’s hydroxyl groups and terpene unit play crucial roles in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Geranyl arabinofuranosyl-glucoside: Similar structure but with a geranyl unit instead of a neryl unit.

    Linalyl arabinofuranosyl-glucoside: Contains a linalyl unit, differing in the terpene backbone.

Uniqueness

Neryl arabinofuranosyl-glucoside is unique due to its specific terpene unit and glycosidic linkage, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .

Properties

CAS No.

84534-32-7

Molecular Formula

C21H36O10

Molecular Weight

448.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-20-19(27)17(25)16(24)14(31-20)10-29-21-18(26)15(23)13(9-22)30-21/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7+/t13-,14+,15-,16+,17-,18+,19+,20+,21+/m0/s1

InChI Key

AWDKYYYAAQQLEF-XRSPUIAPSA-N

SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(O2)CO)O)O)O)O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Neryl arabinofuranosyl-glucoside
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Neryl arabinofuranosyl-glucoside
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Neryl arabinofuranosyl-glucoside
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Neryl arabinofuranosyl-glucoside

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